1-Bromo-4-(1-methanesulfonylethyl)benzene
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Overview
Description
1-Bromo-4-(1-methanesulfonylethyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .
Preparation Methods
The synthesis of 1-Bromo-4-(1-methanesulfonylethyl)benzene typically involves the bromination of 4-(1-methanesulfonylethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4-(1-methanesulfonylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the methanesulfonyl group. Major products formed from these reactions include biaryl compounds and various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-4-(1-methanesulfonylethyl)benzene is utilized in scientific research for:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds.
Material Science: It is involved in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-methanesulfonylethyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the methanesulfonyl group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(1-methanesulfonylethyl)benzene include:
- 1-Bromo-4-(methylsulfonyl)benzene
- 4-Bromophenyl methyl sulfone
- 1-Bromo-4-[(methylsulfanyl)methyl]benzene
These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-bromo-4-(1-methylsulfonylethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQUQSQIKNNDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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